molecular formula C9H16N2 B1339207 2-Hexyl-1H-imidazole CAS No. 61237-15-8

2-Hexyl-1H-imidazole

Cat. No.: B1339207
CAS No.: 61237-15-8
M. Wt: 152.24 g/mol
InChI Key: DAPXOJOQSNBLKY-UHFFFAOYSA-N
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Description

2-Hexyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered aromatic rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of hexylamine with glyoxal and ammonium acetate. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles with different functional groups.

Scientific Research Applications

2-Hexyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hexyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1H-imidazole: The parent compound without the hexyl group.

    2-Methyl-1H-imidazole: A similar compound with a methyl group instead of a hexyl group.

    2-Phenyl-1H-imidazole: A compound with a phenyl group at the second position.

Comparison: 2-Hexyl-1H-imidazole is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions. Compared to 1H-imidazole, the hexyl group increases the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes. This makes it a valuable compound for applications requiring specific hydrophobic interactions.

Properties

IUPAC Name

2-hexyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPXOJOQSNBLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568025
Record name 2-Hexyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61237-15-8
Record name 2-Hexyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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